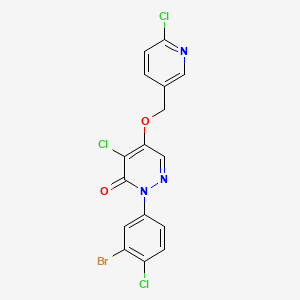
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes multiple halogen substitutions and a methoxy group attached to a pyridinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the halogenated phenyl and pyridinyl groups. Common reagents used in these reactions include halogenating agents such as bromine and chlorine, as well as methoxy group donors like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with similar halogen substitutions and methoxy group.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- stands out due to its unique combination of halogenated phenyl and pyridinyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
122322-22-9 |
|---|---|
分子式 |
C16H9BrCl3N3O2 |
分子量 |
461.5 g/mol |
IUPAC名 |
2-(3-bromo-4-chlorophenyl)-4-chloro-5-[(6-chloropyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl3N3O2/c17-11-5-10(2-3-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2 |
InChIキー |
OWUNPRLEOCQAHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



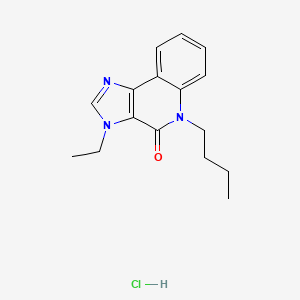
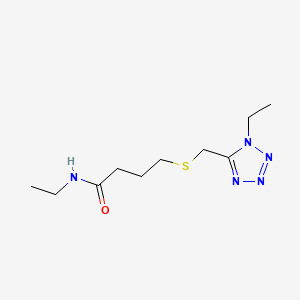

![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
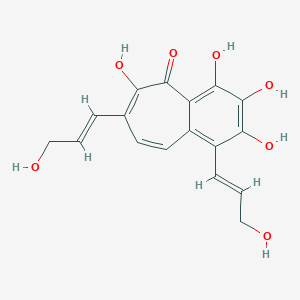
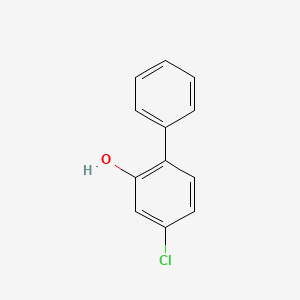

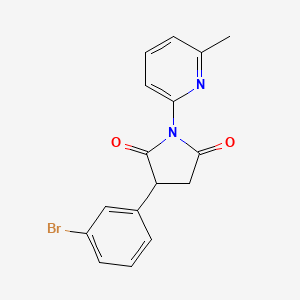
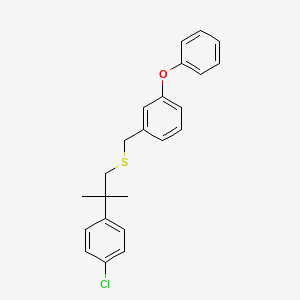
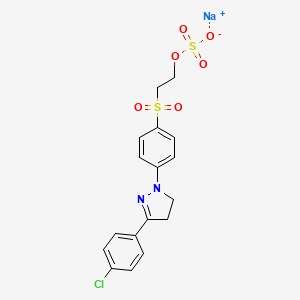
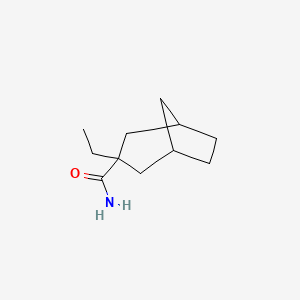
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
